An In-depth Technical Guide to (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid, a specialized organoboron compound, has emerged as a critical building block in contemporary medicinal chemistry. Its unique structural features—a fluorine atom ortho to the boronic acid moiety and a tert-butylcarbamoyl group—impart desirable physicochemical properties and versatile reactivity, making it an invaluable tool in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this important synthetic intermediate, with a particular focus on its role in the development of targeted therapies such as PARP and kinase inhibitors.
Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. Phenylboronic acids, in turn, are indispensable reagents in synthetic organic chemistry, most notably for their participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The convergence of these two motifs in (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid creates a powerful synthetic tool. The electron-withdrawing nature of the fluorine atom modulates the reactivity of the boronic acid, while the bulky tert-butylcarbamoyl group can influence molecular conformation and provide additional points for hydrogen bonding, thereby impacting target engagement of the final molecule.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is essential for its effective use in synthesis and process development.
| Property | Value | Reference(s) |
| CAS Number | 874289-51-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₅BFNO₃ | [1][2][3] |
| Molecular Weight | 239.05 g/mol | [1][2][3] |
| Appearance | Typically a white to off-white powder or solid | [1] |
| Purity | Commercially available with ≥97% purity | [1] |
| Solubility | Phenylboronic acids generally exhibit good solubility in ethers (like diethyl ether and THF) and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. The specific quantitative solubility of this compound is not widely published, but this general trend can be expected. | [4][5] |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage at 4°C. | [2] |
Synonyms:
-
N-tert-butyl-3-borono-4-fluorobenzamide
-
[5-(tert-butylcarbamoyl)-2-fluoro-phenyl]boronic acid[1]
-
5-(TERT-BUTYLCARBAMOYL)-2-FLUOROBENZENEBORONIC ACID[2]
Synthesis and Characterization
The synthesis of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common and effective strategy involves a lithiation-borylation sequence.
Retrosynthetic Analysis
A logical retrosynthetic approach identifies a suitable brominated precursor, which can be readily prepared from commercially available starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Experimental Protocol: A Representative Synthesis
This protocol outlines a general and reliable method for the laboratory-scale synthesis of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid.
Step 1: Synthesis of 3-Bromo-N-tert-butyl-4-fluorobenzamide
-
To a solution of 3-bromo-4-fluorobenzoic acid in an appropriate solvent (e.g., dichloromethane), add oxalyl chloride or thionyl chloride to form the acid chloride.
-
After completion of the reaction (monitored by TLC or disappearance of the starting material), carefully remove the excess reagent and solvent under reduced pressure.
-
Dissolve the crude 3-bromo-4-fluorobenzoyl chloride in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.
-
Slowly add a solution of tert-butylamine and a non-nucleophilic base (e.g., triethylamine) to the cooled acid chloride solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 3-bromo-N-tert-butyl-4-fluorobenzamide.
Step 2: Lithiation-Borylation to Yield (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid
-
Dissolve the purified 3-bromo-N-tert-butyl-4-fluorobenzamide in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of n-butyllithium (n-BuLi) or another strong organolithium base to the cooled solution. The reaction mixture will typically develop a deep color, indicating the formation of the lithiated intermediate.
-
Stir the reaction at -78 °C for the appropriate time to ensure complete lithiation.
-
To this solution, slowly add a trialkyl borate, such as trimethyl borate or triisopropyl borate, pre-dissolved in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude boronic acid by recrystallization or column chromatography to obtain the final product.
Caption: Synthetic workflow for the target molecule.
Analytical Characterization
The identity and purity of (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid are confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the tert-butyl group (a sharp singlet), and the amide proton. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbonyl carbon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
-
¹¹B NMR: The ¹¹B NMR spectrum will show a broad singlet characteristic of a boronic acid, typically in the range of 28-32 ppm.[6]
-
-
Mass Spectrometry (MS):
Applications in Drug Discovery and Development
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is a highly sought-after intermediate in the synthesis of various therapeutic agents, particularly those targeting enzymes involved in cancer and inflammatory diseases.
A Key Component in PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of certain cancers, especially those with deficiencies in DNA repair mechanisms, such as BRCA-mutated ovarian and breast cancers.[8][9][10][11] This boronic acid derivative serves as a crucial building block for the synthesis of novel PARP inhibitors. The fluorophenylboronic acid moiety can be incorporated into the inhibitor scaffold to interact with key residues in the active site of the PARP enzyme.
Building Block for Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cellular signaling pathways.[12][13] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders. (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is utilized in the synthesis of various kinase inhibitors. The substituted phenyl ring can be strategically positioned within the inhibitor to occupy specific pockets in the kinase active site, thereby enhancing potency and selectivity.
Utility in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is an excellent coupling partner in these reactions, allowing for the efficient introduction of the 5-(tert-butylcarbamoyl)-2-fluorophenyl moiety into a wide range of organic molecules. This versatility makes it a valuable tool for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
(5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid is a sophisticated and highly valuable building block for medicinal chemists and drug development professionals. Its unique combination of a fluorinated phenyl ring and a sterically demanding amide group provides a versatile platform for the synthesis of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its chemical properties, synthesis, and reactivity is paramount to fully harnessing its potential in the ongoing quest for new and more effective medicines.
References
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. Nature. Available at: [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.
- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports.
- Aggarwal, V. K., & Leonori, D. (2017). Standard Lithiation–Borylation A user's guide. Organic & Biomolecular Chemistry, 15(7), 1576-1588.
- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. ACS Medicinal Chemistry Letters.
- Supplementary Inform
- Benchchem.
- Amadis Chemical. [5-[(tert-butylamino)-oxomethyl]-2-fluorophenyl]boronic acid CAS NO.874289-51-7.
- Roesner, S., Blair, D. J., & Aggarwal, V. K. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation. Chemical Science, 6(6), 3718-3723.
- Aggarwal, V. K. (2014).
- Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Medicinal Chemistry.
- ChemScene. (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid | 874289-51-7.
- Bidepharm. (5-(tert-Butylcarbamoyl)-2-fluorophenyl)boronic acid.
- Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK. Journal of Medicinal Chemistry.
- Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Molecules.
- Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. Pharmaceuticals.
- Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Archiv der Pharmazie.
- Organic Syntheses Procedure.
- Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. Cancers.
- PARP Inhibitors in the Treatment of Ovarian Cancer: a review of the latest research. Journal of Medical and Health Sciences.
- The selectivity of protein kinase inhibitors: a further upd
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.
- PARP Inhibitors: Strategic Use and Optimal Management in Ovarian Cancer. Cancers.
- BoronPharm. 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid | 2096335-85-0.
- BLDpharm. (2-(tert-Butylcarbamoyl)-5-fluorophenyl)boronic acid | 2096335-85-0.
- This journal is © The Royal Society of Chemistry 2017.
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- The 11 B-NMR spectra of | Download Scientific Diagram.
- Integration of PARP-inhibitors in ovarian cancer therapy.
- Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging. Molecules.
- Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIV
- Acmec Biochemical. 2-Fluorobenzyl cyanide,97% | 326-62-5.
Sources
- 1. [5-[(tert-butylamino)-oxomethyl]-2-fluorophenyl]boronic acid, CasNo.874289-51-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 10. aobchem.com [aobchem.com]
- 11. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 317318-84-6[GW0742 95%]- Jizhi Biochemical [acmec.com.cn]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
